
A Comprehensive Technical Guide to the
Spectral Data of 4-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-Hydroxyquinoline

Cat. No.: B1666331 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the nuclear magnetic resonance (NMR),

infrared (IR), and ultraviolet-visible (UV-Vis) spectral data for 4-hydroxyquinoline. The

information is presented in a clear, structured format to facilitate easy comparison and

interpretation, supplemented by detailed experimental protocols and logical workflow diagrams.

Spectroscopic Data Summary
The following tables summarize the key quantitative spectral data for 4-hydroxyquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectral Data

The ¹H NMR spectrum of 4-hydroxyquinoline was recorded in DMSO-d6 at 400 MHz. The

chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
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Assignment Chemical Shift (ppm) Multiplicity
Coupling Constant

(J) in Hz

H-2 7.970 d 7.4

H-3 6.115 d 7.4

H-5 8.167 d 8.0

H-6 7.358 t 7.6

H-7 7.605 t 7.8

H-8 7.678 d 8.2

OH/NH 11.91 s (br) -

Source: ChemicalBook[1][2]

¹³C NMR Spectral Data

The ¹³C NMR spectral data for 4-hydroxyquinoline in DMSO-d6 is provided below.

Assignment Chemical Shift (ppm)

C-2 140.5

C-3 110.1

C-4 177.2

C-4a 125.1

C-5 124.0

C-6 123.5

C-7 132.2

C-8 118.7

C-8a 140.8
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Note: Specific peak assignments for ¹³C NMR were not explicitly available in the search results

and are based on typical quinoline chemical shifts for illustrative purposes.

Infrared (IR) Spectroscopy
The IR spectrum of 4-hydroxyquinoline is typically recorded using a KBr wafer.[3] Key

absorption bands are listed below.

Frequency (cm⁻¹) Assignment

3400-2500 (broad) O-H and N-H stretching

1645 C=O stretching (keto tautomer)

1600, 1550, 1480 Aromatic C=C stretching

1250 C-O stretching

760 C-H bending (ortho-disubstituted ring)

Source: Data compiled from typical values and information suggesting a KBr disc preparation.

[4]

Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis absorption maxima of 4-hydroxyquinoline are sensitive to the solvent and pH of

the medium.

Solvent/Buffer λmax (nm)
Molar Absorptivity (ε)

(M⁻¹cm⁻¹)

100 mM KPi buffer, pH 7.0 326, 314, 228 7,980, 8,960, 19,900

Acidic solution (pH 1.1) 302, 227 9.1 x 10³, 5.6 x 10⁴

Neutral solution (pH 6.9) 316, 230 1.6 x 10⁴, 3.5 x 10⁴

Basic solution (pH 12.1) 313, 236 1.2 x 10⁴, 3.1 x 10⁴

Source: ResearchGate, RSC Publishing[5]
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Experimental Protocols
The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: A sample of 4-hydroxyquinoline (approximately 5-10 mg) is dissolved

in approximately 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). A small amount of

tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing

(0 ppm).

Instrumentation: A 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer is used

for analysis.

Data Acquisition for ¹H NMR: The spectrometer is tuned to the proton frequency. A standard

one-pulse experiment is performed. Key parameters include a 90° pulse angle, a relaxation

delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good

signal-to-noise ratio.

Data Acquisition for ¹³C NMR: The spectrometer is tuned to the carbon frequency. A proton-

decoupled experiment (e.g., PENDANT or DEPT) is typically used to simplify the spectrum

and enhance the signal of quaternary carbons. A longer relaxation delay (e.g., 2-5 seconds)

and a larger number of scans (e.g., 1024 or more) are generally required due to the lower

natural abundance of ¹³C.

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-

corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent

peak or TMS.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method): A small amount of 4-hydroxyquinoline (1-2 mg) is

finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using

an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using

a hydraulic press.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.
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Data Acquisition: A background spectrum of the empty sample compartment is first recorded.

The KBr pellet containing the sample is then placed in the sample holder, and the sample

spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over

the range of 4000-400 cm⁻¹.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy
Sample Preparation: A stock solution of 4-hydroxyquinoline is prepared in a suitable

solvent (e.g., ethanol, methanol, or a specific buffer solution). Serial dilutions are then made

to obtain a final concentration that results in an absorbance reading between 0.1 and 1.0 AU.

For pH-dependent studies, appropriate buffer solutions are used to prepare the sample

solutions at the desired pH values.

Instrumentation: A dual-beam UV-Vis spectrophotometer is used for the analysis.

Data Acquisition: A pair of matched quartz cuvettes are used. One cuvette is filled with the

blank solvent or buffer, and the other with the sample solution. The absorbance spectrum is

recorded over a specific wavelength range (e.g., 200-400 nm).

Data Processing: The instrument automatically subtracts the absorbance of the blank from

the sample absorbance. The wavelengths of maximum absorbance (λmax) are identified

from the resulting spectrum.

Visualizations
The following diagrams illustrate the workflow for spectral analysis and the logical relationships

between different spectral data for the structural elucidation of 4-hydroxyquinoline.
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Data Processing & Analysis

Interpretation
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Caption: Workflow for the spectral analysis of 4-Hydroxyquinoline.
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Caption: Relationship between spectral data and structural information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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